3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt
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Overview
Description
3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt is a complex organic compound characterized by its unique thiazolidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of sulfur and nitrogen atoms in its structure enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt typically involves the condensation of thiazolidine derivatives with appropriate aldehydes or ketones. The reaction conditions often include:
Solvents: Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to mix the reactants under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetonitrile.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.
Scientific Research Applications
3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Investigated for its potential antimicrobial activity.
Uniqueness
3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
68921-74-4 |
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Molecular Formula |
C12H13N2NaO3S3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
sodium;2-[5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H14N2O3S3.Na/c1-2-13-5-6-19-9(13)4-3-8-11(17)14(7-10(15)16)12(18)20-8;/h3-4H,2,5-7H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
PPAGKUVTNPRNDA-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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